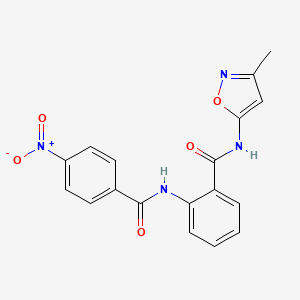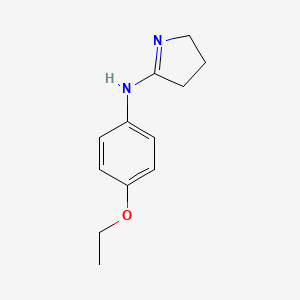
N-(3-Methyl-1,2-oxazol-5-yl)-2-(4-nitrobenzamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methylisoxazol-5-yl)-2-(4-nitrobenzamido)benzamide: is a synthetic organic compound that features a benzamide core substituted with a 3-methylisoxazole and a 4-nitrobenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylisoxazol-5-yl)-2-(4-nitrobenzamido)benzamide typically involves a multi-step process:
Formation of 3-Methylisoxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Nitration of Benzamide:
Amidation Reaction: The final step involves the coupling of the 3-methylisoxazole with the nitrated benzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of N-(3-Methylisoxazol-5-yl)-2-(4-nitrobenzamido)benzamide would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring, leading to the formation of corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide core can participate in substitution reactions, where the amide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acetic acid.
Substitution: Nucleophilic reagents such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(3-Methylisoxazol-5-yl)-2-(4-nitrobenzamido)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism by which N-(3-Methylisoxazol-5-yl)-2-(4-nitrobenzamido)benzamide exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methylisoxazol-5-yl)-2-(4-aminobenzamido)benzamide: Similar structure but with an amino group instead of a nitro group.
N-(3-Methylisoxazol-5-yl)-2-(4-methylbenzamido)benzamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-(3-Methylisoxazol-5-yl)-2-(4-nitrobenzamido)benzamide is unique due to the presence of both the nitro group and the 3-methylisoxazole moiety. This combination imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets.
Properties
CAS No. |
90059-35-1 |
|---|---|
Molecular Formula |
C18H14N4O5 |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-2-[(4-nitrobenzoyl)amino]benzamide |
InChI |
InChI=1S/C18H14N4O5/c1-11-10-16(27-21-11)20-18(24)14-4-2-3-5-15(14)19-17(23)12-6-8-13(9-7-12)22(25)26/h2-10H,1H3,(H,19,23)(H,20,24) |
InChI Key |
ZIVBUOVJLROHDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide](/img/structure/B12883605.png)

![4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12883622.png)


![4-Bromo-2-methoxybenzo[d]oxazole](/img/structure/B12883633.png)

![[2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] Acetate](/img/structure/B12883643.png)
![2-(2,4-Dichlorophenyl)-2-hydroxy-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B12883647.png)



